1-(2-Nitrophenyl)-3-phenylprop-2-YN-1-OL
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Overview
Description
1-(2-Nitrophenyl)-3-phenylprop-2-YN-1-OL is an organic compound that belongs to the class of nitro compounds. It features a nitrophenyl group and a phenylpropynol moiety, making it a versatile compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-3-phenylprop-2-YN-1-OL typically involves the reaction of 2-nitrobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-3-phenylprop-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-nitrobenzaldehyde derivatives.
Reduction: 2-aminobenzyl alcohol derivatives.
Substitution: Various substituted phenylpropynol derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-3-phenylprop-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and photochemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-3-phenylprop-2-YN-1-OL involves its interaction with molecular targets through its nitro and phenylpropynol groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylpropynol moiety can participate in various organic reactions, facilitating the formation of complex structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrophenylacetylene
- 3-Phenylprop-2-yn-1-ol
- 2-Nitrobenzyl alcohol
Uniqueness
1-(2-Nitrophenyl)-3-phenylprop-2-YN-1-OL is unique due to its combination of a nitrophenyl group and a phenylpropynol moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various scientific fields .
Properties
CAS No. |
851182-29-1 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H11NO3/c17-15(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-9,15,17H |
InChI Key |
KCDOYZHHWBPJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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